Cas no 324769-00-8 (1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate)

1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
- 1-O-tert-butyl 3-O-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
- 1-tert-butyl-3-methyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate
- methyl 1-tert-butoxycarbonyl-4-oxo-3-ethyl-3-piperidinecarboxylate
- MFCD11617898
- 324769-00-8
- DB-068638
- AS-71585
- SCHEMBL6333649
- Methyl 1-Boc-3-ethyl-4-oxopiperidine-3-carboxylate
- DTXSID00591549
- CS-0061443
- AKOS016014180
- J-505135
- A850524
- 1-(t-Butyl) 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
- W17460
- 1-(tert-butyl) 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
- ZMA76900
- OEMQALJIGCZHRG-UHFFFAOYSA-N
- 1-tert-Butyl3-methyl3-ethyl-4-oxopiperidine-1,3-dicarboxylate
- SY287401
- 3-ethyl-4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl 3-methyl ester
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- MDL: MFCD11617898
- Inchi: InChI=1S/C14H23NO5/c1-6-14(11(17)19-5)9-15(8-7-10(14)16)12(18)20-13(2,3)4/h6-9H2,1-5H3
- InChI Key: OEMQALJIGCZHRG-UHFFFAOYSA-N
- SMILES: CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC
Computed Properties
- Exact Mass: 285.15800
- Monoisotopic Mass: 285.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 72.9Ų
Experimental Properties
- PSA: 72.91000
- LogP: 1.70360
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate Security Information
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D764873-1g |
1-TERT-BUTYL 3-METHYL 3-ETHYL-4-OXOPIPERIDINE-1,3-DICARBOXYLATE |
324769-00-8 | 95% | 1g |
$285 | 2024-06-06 | |
eNovation Chemicals LLC | Y1189026-1g |
Methyl 1-Boc-3-ethyl-4-oxopiperidine-3-carboxylate |
324769-00-8 | 95% | 1g |
$1015 | 2024-07-19 | |
Chemenu | CM179485-1g |
1-(tert-butyl) 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate |
324769-00-8 | 95% | 1g |
$580 | 2021-08-05 | |
1PlusChem | 1P00D4VU-1g |
1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate |
324769-00-8 | 1g |
$937.00 | 2025-02-26 | ||
Aaron | AR00D546-2g |
1-TERT-BUTYL 3-METHYL 3-ETHYL-4-OXOPIPERIDINE-1,3-DICARBOXYLATE |
324769-00-8 | 95% | 2g |
$466.00 | 2023-12-14 | |
A2B Chem LLC | AG12058-5g |
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate |
324769-00-8 | 95% | 5g |
$760.00 | 2024-04-20 | |
Aaron | AR00D546-500mg |
1-TERT-BUTYL 3-METHYL 3-ETHYL-4-OXOPIPERIDINE-1,3-DICARBOXYLATE |
324769-00-8 | 95% | 500mg |
$182.00 | 2023-12-14 | |
A2B Chem LLC | AG12058-1g |
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate |
324769-00-8 | 95% | 1g |
$260.00 | 2024-04-20 | |
abcr | AB513139-250mg |
1-(t-Butyl) 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate; . |
324769-00-8 | 250mg |
€246.10 | 2024-07-21 | ||
A2B Chem LLC | AG12058-250mg |
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate |
324769-00-8 | 95% | 250mg |
$135.00 | 2024-04-20 |
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate Related Literature
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1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
Additional information on 1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
1-Tert-Butyl 3-Methyl 3-Ethyl-4-Oxopiperidine-1,3-Dicarboxylate: A Comprehensive Overview
The compound with CAS No 324769-00-8, commonly referred to as 1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of piperidine derivatives, which are widely studied for their unique chemical properties and potential in drug development, material science, and industrial applications. The long-chain structure of this compound, featuring a piperidine ring with substituents at positions 1 and 3, makes it particularly interesting for researchers exploring novel chemical frameworks.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry. The tert-butyl group at position 1 and the methyl and ethyl substituents at position 3 contribute to the compound's stability and bioavailability. These substituents also play a crucial role in modulating the compound's pharmacokinetic properties, making it a promising candidate for drug delivery systems. Researchers have reported that the 4-keto group in the piperidine ring enhances the compound's ability to interact with biological targets, potentially leading to new therapeutic agents.
In terms of synthesis, 1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of advanced catalytic systems has significantly improved the yield and purity of this compound. Recent advancements in green chemistry have also enabled the development of more sustainable synthesis pathways for this compound, reducing environmental impact while maintaining high-quality standards.
The structural uniqueness of this compound has led to its exploration in various industrial applications. For instance, its dicarboxylate groups make it an ideal candidate for polymer synthesis, where it can serve as a building block for high-performance materials. Additionally, the compound's ability to form stable ester linkages has made it valuable in the development of biodegradable plastics and eco-friendly packaging materials.
From a biological standpoint, 1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies have demonstrated its ability to modulate enzyme activity without causing significant cytotoxicity, suggesting its potential as a lead compound for drug development. Furthermore, its bioavailability profile has been optimized through various formulation techniques, enhancing its suitability for oral administration.
The versatility of this compound is further evidenced by its role in combinatorial chemistry. By modifying the substituents on the piperidine ring, researchers can generate a library of related compounds with diverse biological activities. This approach has been instrumental in identifying novel leads for treating diseases such as cancer and neurodegenerative disorders.
In conclusion, 1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate (CAS No 324769-00-8) stands out as a versatile and promising compound with applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.
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